

Application of Lenvatinib-15N,d4 in Bioequivalence Studies: A Comprehensive Guide

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Compound of Interest

Compound Name: Lenvatinib-15N,d4

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This document provides detailed application notes and protocols for the use of **Lenvatinib-15N,d4** as an internal standard in bioequivalence (BE) studies of Lenvatinib. Lenvatinib is a multi-kinase inhibitor used in the treatment of various cancers, and its bioequivalence assessment is crucial for the development of generic formulations. The use of a stable isotope-labeled internal standard like **Lenvatinib-15N,d4** is the gold standard for quantitative bioanalysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its ability to minimize analytical variability.

Introduction to Lenvatinib and Bioequivalence

Lenvatinib exerts its therapeutic effect by inhibiting multiple receptor tyrosine kinases (RTKs) involved in pathogenic angiogenesis, tumor growth, and cancer progression.[1] Key targets include Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR1-3), Fibroblast Growth Factor (FGF) receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFR α), and the RET and KIT proto-oncogenes.[2]

Bioequivalence studies are essential to ensure that a generic drug product has the same rate and extent of absorption as the innovator product.[3] These studies typically involve administering the test and reference formulations to healthy volunteers and measuring the

plasma concentrations of the drug over time to determine key pharmacokinetic (PK) parameters.[4]

Role of Lenvatinib-15N,d4 in Bioanalytical Methods

In bioequivalence studies, accurate and precise quantification of the drug in biological matrices like plasma is paramount. LC-MS/MS is the preferred analytical technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as **Lenvatinib-15N,d4**, is critical for a robust bioanalytical method.

Lenvatinib-15N,d4 is an ideal internal standard because it has the same physicochemical properties as Lenvatinib but a different mass due to the incorporation of stable isotopes. This allows it to co-elute with the analyte during chromatography and experience similar extraction recovery and matrix effects, thus compensating for variations in sample preparation and instrument response.

Quantitative Data from Lenvatinib Bioequivalence Studies

The following tables summarize key pharmacokinetic parameters from representative bioequivalence studies of Lenvatinib. These studies typically compare a test formulation to a reference formulation (e.g., Lenvima®) under fasting and/or fed conditions.

Table 1: Pharmacokinetic Parameters of Lenvatinib in a Bioequivalence Study (Fasting State)
[4]

Parameter	Test Formulation (Mean ± SD)	Reference Formulation (Mean ± SD)	Geometric Mean Ratio (GMR) (%)	90% Confidence Interval (CI)
Cmax (ng/mL)	85.6 ± 25.4	86.1 ± 28.7	99.89	92.1 - 108.3
AUC0-t (ng·h/mL)	1254.3 ± 389.1	1221.5 ± 366.8	102.98	97.5 - 108.8
AUC0-∞ (ng·h/mL)	1289.7 ± 401.2	1253.9 ± 380.4	103.19	97.7 - 109.0
Tmax (h)	2.5 (1.0 - 6.0)	2.5 (1.0 - 8.0)	-	-
t1/2 (h)	35.4 ± 8.7	34.9 ± 7.9	-	-

Table 2: Pharmacokinetic Parameters of Lenvatinib in a Bioequivalence Study (Postprandial State)[5]

Parameter	Test Formulation (Mean ± SD)	Reference Formulation (Mean ± SD)	Geometric Mean Ratio (GMR) (%)	90% Confidence Interval (CI)
Cmax (ng/mL)	55.3 ± 15.1	56.0 ± 16.3	98.96	90.5 - 108.2
AUC0-t (ng·h/mL)	1189.6 ± 355.7	1261.2 ± 398.5	94.25	88.9 - 99.9
AUC0-∞ (ng·h/mL)	1245.8 ± 377.4	1312.7 ± 411.9	95.27	89.8 - 101.1
Tmax (h)	5.0 (2.0 - 12.0)	5.0 (2.0 - 10.0)	-	-
t1/2 (h)	38.1 ± 9.2	37.5 ± 8.5	-	-

Experimental Protocols

Bioequivalence Study Design

A typical bioequivalence study for Lenvatinib is a randomized, open-label, single-dose, two-period, two-sequence crossover study.[4][5]

Protocol:

- Subject Recruitment: Healthy male and non-pregnant, non-lactating female subjects are enrolled.
- Randomization: Subjects are randomly assigned to one of two treatment sequences (Test -> Reference or Reference -> Test).
- Dosing: A single oral dose of the Lenvatinib test or reference product is administered under fasting or fed conditions.
- Washout Period: A washout period of at least 14 days is maintained between the two treatment periods to ensure complete elimination of the drug from the body.[4]
- Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose).
- Plasma Preparation: Plasma is separated by centrifugation and stored frozen at -20°C or below until analysis.

Diagram: Bioequivalence Study Workflow



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Caption: Workflow of a typical Lenvatinib bioequivalence study.

Bioanalytical Method: LC-MS/MS

The following is a representative protocol for the quantification of Lenvatinib in human plasma using **Lenvatinib-15N,d4** as an internal standard.

4.2.1. Sample Preparation (Protein Precipitation)[6]

- Thaw frozen plasma samples at room temperature.
- To 100 µL of plasma in a microcentrifuge tube, add 20 µL of **Lenvatinib-15N,d4** internal standard working solution (e.g., at 500 ng/mL).
- Vortex for 10 seconds.
- Add 300 µL of acetonitrile to precipitate plasma proteins.
- Vortex for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

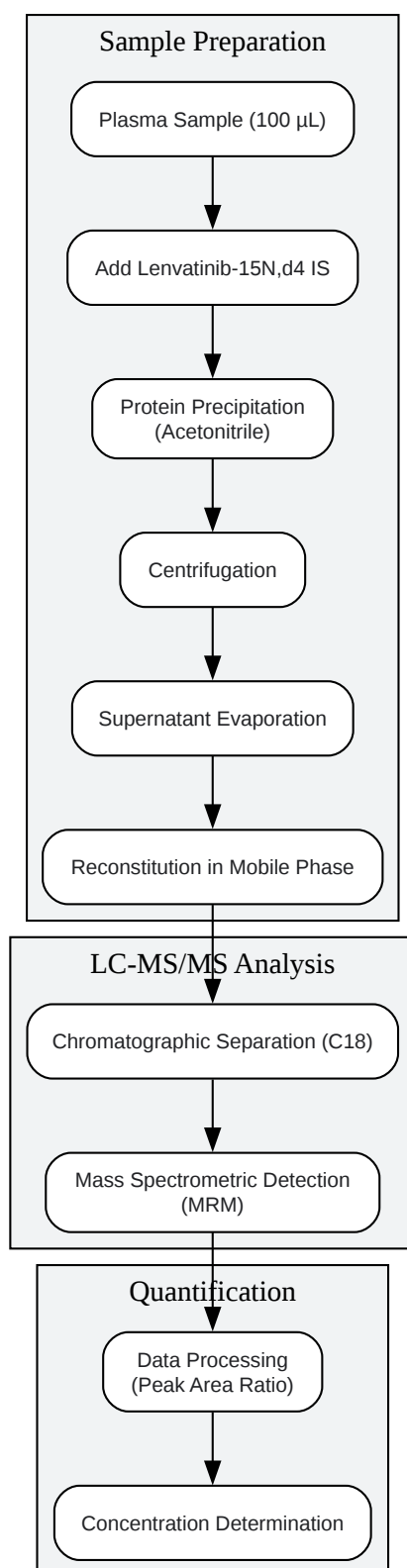
4.2.2. Liquid Chromatography Conditions

Parameter	Condition
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Flow Rate	0.4 mL/min
Gradient	Start with 95% A, decrease to 5% A over 2 min, hold for 1 min, return to 95% A over 0.5 min, and re-equilibrate for 1.5 min.
Column Temperature	40°C

4.2.3. Mass Spectrometry Conditions

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions	Lenvatinib: m/z 427.1 → 370.1 Lenvatinib-15N,d4: m/z 432.1 → 370.1
Collision Energy	Optimized for the specific instrument
Source Temperature	500°C

Diagram: Bioanalytical Workflow



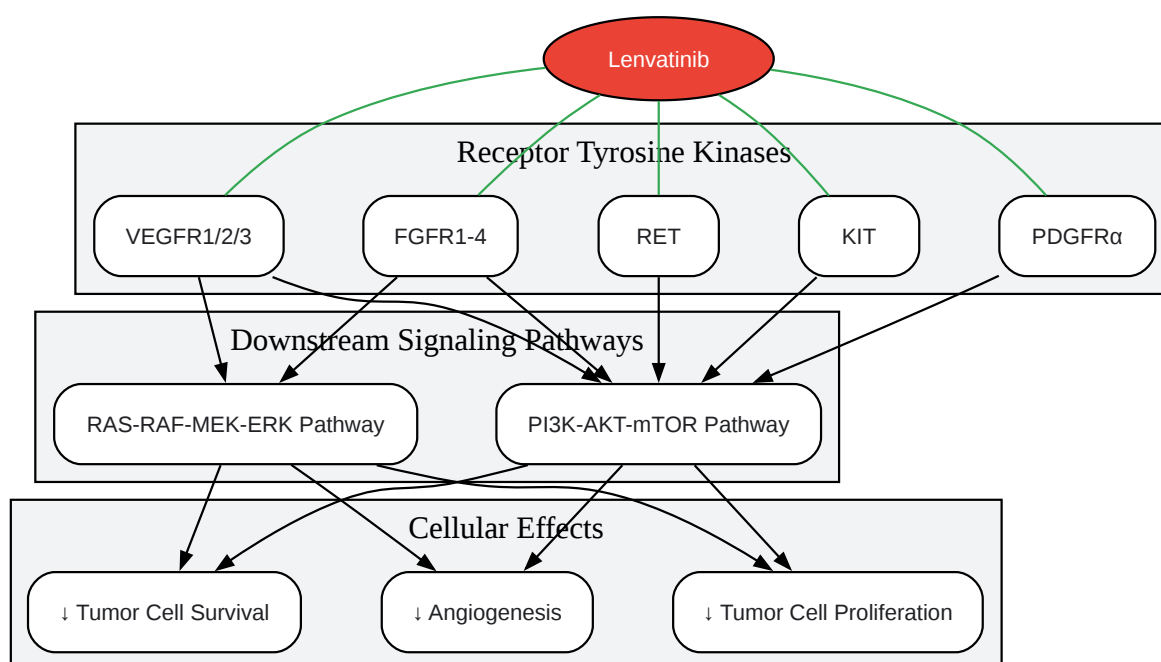
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Caption: Bioanalytical workflow for Lenvatinib in plasma.

Lenvatinib Signaling Pathways

Lenvatinib's mechanism of action involves the inhibition of several key signaling pathways that are crucial for tumor growth and angiogenesis.

Diagram: Lenvatinib Signaling Pathway Inhibition



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Caption: Lenvatinib inhibits key signaling pathways.

Conclusion

The use of **Lenvatinib-15N,d4** as an internal standard in conjunction with a validated LC-MS/MS method provides the necessary accuracy, precision, and robustness for the bioanalytical component of Lenvatinib bioequivalence studies. The protocols and data presented herein offer a comprehensive guide for researchers and professionals involved in the development of generic Lenvatinib formulations, ensuring that these products meet the stringent requirements for bioequivalence.

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